molecular formula C20H36O2 B14645288 Prop-2-YN-1-YL heptadecanoate CAS No. 55646-16-7

Prop-2-YN-1-YL heptadecanoate

Cat. No.: B14645288
CAS No.: 55646-16-7
M. Wt: 308.5 g/mol
InChI Key: DBVJGTHKEKCNAD-UHFFFAOYSA-N
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Description

Prop-2-YN-1-YL heptadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a prop-2-yn-1-yl group attached to a heptadecanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-YN-1-YL heptadecanoate typically involves the esterification of heptadecanoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Prop-2-YN-1-YL heptadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Heptadecanoic acid or corresponding ketones.

    Reduction: Prop-2-yn-1-yl alcohol.

    Substitution: Various substituted esters or alcohols depending on the nucleophile used.

Scientific Research Applications

Prop-2-YN-1-YL heptadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-YN-1-YL heptadecanoate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light. These ROS can induce oxidative stress in cells, leading to cell death or other biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Prop-2-YN-1-YL heptadecanoate can be compared with other similar compounds such as:

    Prop-2-YN-1-YL acetate: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.

    Prop-2-YN-1-YL benzoate:

    Prop-2-YN-1-YL butyrate: Another ester with a shorter carbon chain, used in different industrial applications.

The uniqueness of this compound lies in its long carbon chain, which provides distinct physical properties such as higher boiling point and different solubility characteristics compared to its shorter-chain analogs .

Properties

CAS No.

55646-16-7

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

prop-2-ynyl heptadecanoate

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21)22-19-4-2/h2H,3,5-19H2,1H3

InChI Key

DBVJGTHKEKCNAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC#C

Origin of Product

United States

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